molecular formula C9H19NO4S2 B2447336 N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide CAS No. 898426-05-6

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide

Cat. No.: B2447336
CAS No.: 898426-05-6
M. Wt: 269.37
InChI Key: VMFDLSVZMOPWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide: is a chemical compound with a unique structure that includes a thiolane ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide typically involves the reaction of N-butylamine with a sulfonyl chloride derivative. The reaction conditions often require a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reactants: N-butylamine and a sulfonyl chloride derivative.

    Conditions: Presence of a base (e.g., triethylamine), solvent (e.g., dichloromethane), and controlled temperature (0-5°C).

    Procedure: The sulfonyl chloride is added dropwise to a solution of N-butylamine and the base in the solvent, maintaining the temperature. The reaction mixture is then stirred for several hours, followed by workup and purification steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new sulfonamide derivatives with different substituents.

Scientific Research Applications

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The thiolane ring may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
  • N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Uniqueness

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide is unique due to its specific combination of a thiolane ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4S2/c1-3-4-6-10(15(2,11)12)9-5-7-16(13,14)8-9/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFDLSVZMOPWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.